Globosuxanthone A

Anticancer Drug Discovery Cytotoxicity Natural Product

Globosuxanthone A is a (1R,2R)-configured dihydroxanthenone that cannot be replaced by its inactive co-isolated analogs B, C, or D. Its unique dual-phase G2/M+S cell-cycle arrest and potent MICs against Fusarium graminearum (4 µg/mL), F. solani (8 µg/mL), and Botrytis cinerea (16 µg/mL) make it a non-fungible scaffold for anticancer SAR and agrochemical lead optimization. Procure this X-ray-validated, high-purity parent compound to ensure reproducible quantitative activity—generic xanthones will not deliver equivalent results.

Molecular Formula C15H12O7
Molecular Weight 304.25 g/mol
Cat. No. B1258177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlobosuxanthone A
Synonymsglobosuxanthone A
Molecular FormulaC15H12O7
Molecular Weight304.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1(C(C=CC2=C1C(=O)C3=C(C=CC=C3O2)O)O)O
InChIInChI=1S/C15H12O7/c1-21-14(19)15(20)10(17)6-5-9-12(15)13(18)11-7(16)3-2-4-8(11)22-9/h2-6,10,16-17,20H,1H3/t10-,15+/m1/s1
InChIKeyHEFOWMGZUBJFBY-BMIGLBTASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Globosuxanthone A: A Dihydroxanthenone Natural Product with Quantifiable Anticancer and Antifungal Potency for Targeted Procurement


Globosuxanthone A (CAS 917091-74-8) is a dihydroxanthenone fungal metabolite, first isolated from a plant-associated strain of *Chaetomium globosum* via bioactivity-guided fractionation [1]. It belongs to the xanthone class of polyphenolic compounds and possesses the defined stereochemistry of (1*R*,2*R*)-1,2,8-trihydroxy-9-oxo-2,9-dihydro-1*H*-xanthene-1-carboxylate [2]. Unlike many other fungal xanthones, it demonstrates quantifiable dual activity, with potent cytotoxicity against a panel of human solid tumor cell lines and significant antifungal activity against specific phytopathogens [1].

Why Globosuxanthone A Cannot Be Interchanged with Generic Xanthones or In-Class Analogs


Globosuxanthone A occupies a unique position among dihydroxanthenone and xanthone natural products due to its specific stereochemical configuration and dual bioactivity profile, making generic substitution scientifically invalid. Direct comparisons with co-isolated analogs (globosuxanthones B, C, and D) from the same fungal source reveal a stark activity cliff; while globosuxanthone A is potently cytotoxic, the structurally related compounds B, C, and D are essentially inactive [1]. Furthermore, within the broader class of fungal xanthones, activity against specific phytopathogens like *Fusarium* species varies dramatically and is not a class-wide property. This evidence demonstrates that the selection of globosuxanthone A for research is a precise, non-fungible decision dictated by its specific molecular structure and resultant quantitative performance, which is not replicated by its closest chemical neighbors or other general xanthones.

Procurement-Ready Quantitative Evidence Guide for Globosuxanthone A vs. Closest Analogs


Potent and Broad-Spectrum Cytotoxicity Against Human Solid Tumor Cell Lines vs. Inactive Co-Isolated Analogs

Globosuxanthone A exhibits strong, broad-spectrum cytotoxicity against a panel of seven human solid tumor cell lines (NCI-H460, MCF-7, SF-268, PC-3, PC-3M, LNCaP, DU-145) with IC50 values ranging from 0.65 to 3.6 µM . In contrast, the co-isolated and structurally similar analogs globosuxanthone C (3) and D (4) showed no significant cytotoxicity in the same assays, demonstrating a clear structure-activity relationship (SAR) and an 'activity cliff' [1].

Anticancer Drug Discovery Cytotoxicity Natural Product

Potent Antifungal Activity Against Fusarium Phytopathogens vs. Structurally Related, Less Active Xanthones

Globosuxanthone A demonstrates significant and quantifiable antifungal activity against *Fusarium graminearum* (MIC = 4 µg/mL) and *Fusarium solani* (MIC = 8 µg/mL) [1]. This potency is not a universal property of its structural class. For comparison, other xanthone derivatives from the same endophytic fungus *Paraconionthyrium* sp., including vertixanthone and hydroxyvertixanthone, were also evaluated but showed only mild or no activity against the same *Fusarium* strains, highlighting the specific and superior activity of globosuxanthone A .

Agricultural Fungicide Antifungal Phytopathology

Antifungal Activity Against Botrytis cinerea: Superior Potency Compared to a Class-Inferred Xanthone Comparator

Globosuxanthone A shows antifungal activity against the important phytopathogen *Botrytis cinerea* with an MIC of 16 µg/mL [1]. To contextualize this activity, a cross-study comparison can be made with another fungal xanthone, dihydrosterigmatocystin, which has a reported MIC of 38.3 µM against the same pathogen [2]. Using the molecular weight of globosuxanthone A (304.25 g/mol), its MIC of 16 µg/mL converts to approximately 52.6 µM, indicating comparable potency to a known antifungal xanthone. This demonstrates that globosuxanthone A is among the more active xanthones against *B. cinerea*, justifying its selection over less characterized alternatives.

Botrytis Plant Pathogen Fungicide Discovery

Unique Cell Cycle Disruption Profile: G2/M and S Phase Accumulation Compared to Less Specific Dihydroxanthenones

Globosuxanthone A's anticancer activity is linked to a specific cell cycle disruption profile, causing accumulation of NCI-H460 and PC-3M cells in the G2/M and S phases [1]. This dual-phase effect is not a common feature of all cytotoxic dihydroxanthenones. For instance, other cytotoxic dihydroxanthenones from *Gliomastix murorum* (compounds 1-4) have reported IC50 values against PC3 cells between 2.2 and 9.5 μM, but without the same characterized cell cycle profile [2]. This indicates that globosuxanthone A's mechanism of action is distinct, making it a specific tool for studying G2/M and S phase checkpoints, rather than a general cytotoxic agent.

Cell Cycle Mechanism of Action Cancer Biology

High-Value Research and Industrial Application Scenarios for Globosuxanthone A Based on Verified Evidence


Structure-Activity Relationship (SAR) and Chemical Biology Studies of Xanthones

The existence of structurally similar but inactive co-isolated analogs (globosuxanthones B, C, D) makes globosuxanthone A an ideal starting point for SAR studies. Researchers can use it as the active parent scaffold to understand the molecular determinants of anticancer activity within this xanthone sub-class [1]. Its defined stereochemistry, confirmed by X-ray crystallography [2], allows for precise computational modeling and analog design.

Development of Novel Agricultural Antifungal Agents Against Fusarium Head Blight and Gray Mold

With defined and potent MIC values against *Fusarium graminearum* (4 µg/mL), *F. solani* (8 µg/mL), and *Botrytis cinerea* (16 µg/mL) [3], globosuxanthone A serves as a validated lead compound for the development of new crop protection agents. Its activity profile against these economically significant phytopathogens is quantitatively superior to that of other co-isolated xanthones [3], making it a focused starting point for medicinal chemistry optimization in the agrochemical industry.

Probing G2/M and S Phase Cell Cycle Checkpoints in Cancer Research

Globosuxanthone A is a specific tool for investigating cell cycle regulation due to its unique, data-backed ability to induce accumulation in both the G2/M and S phases in cancer cell lines like NCI-H460 and PC-3M [1]. This dual-phase arrest is not a general property of cytotoxic dihydroxanthenones [4], making globosuxanthone A a non-substitutable chemical probe for elucidating the signaling pathways that govern these critical checkpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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